molecular formula C15H23Cl2N3O B7855148 3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride

3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride

Cat. No. B7855148
M. Wt: 332.3 g/mol
InChI Key: DPXJVIPXKZDYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride is a useful research compound. Its molecular formula is C15H23Cl2N3O and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride involves the reaction of 4-aminopiperidine with 2-(2-chlorobenzoyl)benzoic acid to form the intermediate compound, which is then cyclized to form the final product.

Starting Materials
4-aminopiperidine, 2-(2-chlorobenzoyl)benzoic acid, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate

Reaction
Step 1: Dissolve 4-aminopiperidine in ethanol and add sodium hydroxide to the solution., Step 2: Add 2-(2-chlorobenzoyl)benzoic acid to the solution and stir for several hours at room temperature., Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate compound., Step 5: Dissolve the intermediate compound in ethanol and add hydrochloric acid to the solution., Step 6: Heat the solution to reflux and stir for several hours to cyclize the intermediate compound., Step 7: Cool the reaction mixture and filter the solid product., Step 8: Wash the product with water and dry it in a vacuum oven to obtain the final product as a dihydrochloride salt.

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c16-12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-15(14)19;;/h1-4,12,14H,5-10,16H2,(H,17,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXJVIPXKZDYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3CCC(CC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride

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